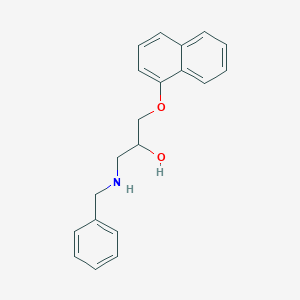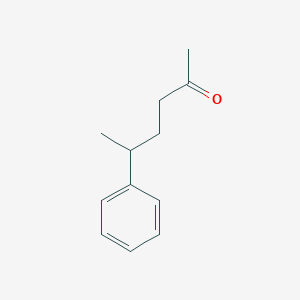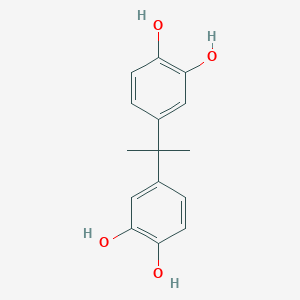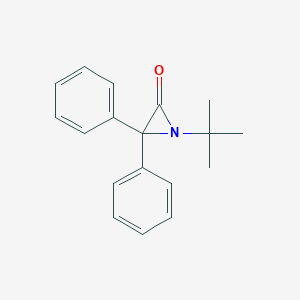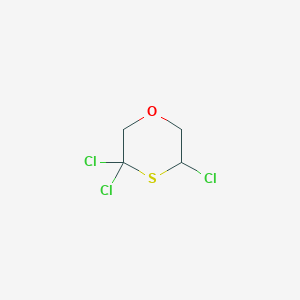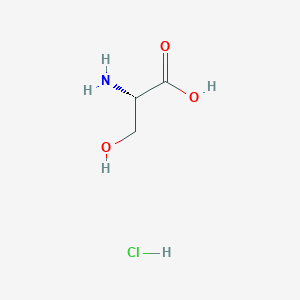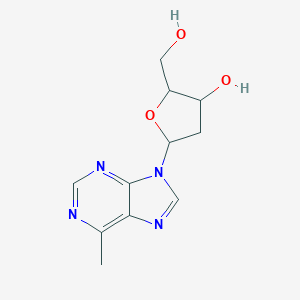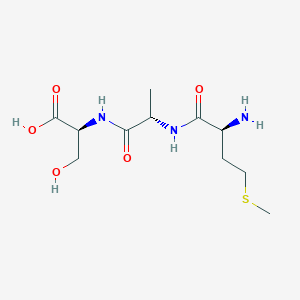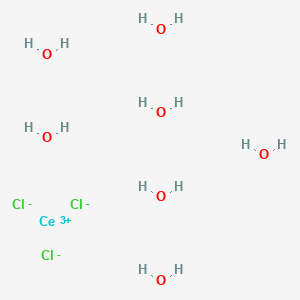
Cloruro de cerio heptahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerous chloride heptahydrate, also known as cerium(III) chloride heptahydrate, is a compound of cerium and chlorine with the chemical formula CeCl₃·7H₂O. It is a white, hygroscopic salt that rapidly absorbs water from the atmosphere to form a hydrate. This compound is highly soluble in water and, when anhydrous, it is soluble in ethanol and acetone .
Aplicaciones Científicas De Investigación
Cerous chloride heptahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Cerous chloride heptahydrate, also known as Cerium(III) chloride heptahydrate, is a compound of cerium and chlorine It’s known to be used as a cerium source in various applications such as nanometal oxide synthesis and catalysis .
Mode of Action
It’s known to be a mild lewis acid . It participates in the allylation of aldehydes . Cerium(III) chloride heptahydrate in combination with sodium iodide supported on silica gel efficiently promotes Michael-type addition .
Biochemical Pathways
Its role in the synthesis of nanometal oxides suggests that it may influence pathways related to material synthesis and catalysis .
Pharmacokinetics
It’s known to be highly soluble in water, and when anhydrous, it is soluble in ethanol and acetone . This suggests that it could have good bioavailability, but further studies are needed to confirm this.
Result of Action
It’s known to be used as a precursor to prepare cerium oxide nanoparticles for biomedical applications and photocatalytic degradation . It can also be used as a solution to fabricate thin films of CeO2 on glass substrates by the spray pyrolysis process .
Action Environment
The action, efficacy, and stability of Cerous chloride heptahydrate can be influenced by environmental factors. It is a white hygroscopic salt; it rapidly absorbs water on exposure to moist air to form a hydrate . Therefore, the presence of moisture in the environment can affect its stability. Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerous chloride heptahydrate can be synthesized by reacting cerium(IV) oxide (CeO₂) with hydrochloric acid (HCl). The reaction typically involves dissolving cerium(IV) oxide in hydrochloric acid, followed by heating and stirring. The resulting solution is then filtered and evaporated to obtain cerous chloride heptahydrate crystals .
Industrial Production Methods: In industrial settings, cerous chloride heptahydrate is produced by the same method but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then dried and packaged for various applications .
Types of Reactions:
Common Reagents and Conditions:
Reducing Agent: Used in organic synthesis with reagents like sodium borohydride.
Catalyst: Acts as a catalyst in the presence of sodium iodide for Michael addition reactions.
Major Products:
Allylic Alcohols: In the Luche reaction, cerous chloride heptahydrate selectively converts carvone to allylic alcohol.
Cerium Oxide Nanoparticles: Used as a precursor to prepare cerium oxide nanoparticles.
Comparación Con Compuestos Similares
- Cerium(III) oxide (Ce₂O₃)
- Cerium(III) fluoride (CeF₃)
- Cerium(III) bromide (CeBr₃)
- Cerium(III) iodide (CeI₃)
- Lanthanum(III) chloride (LaCl₃)
- Praseodymium(III) chloride (PrCl₃)
Comparison: Cerous chloride heptahydrate is unique due to its high solubility in water and its ability to form stable hydrates. Compared to other cerium compounds, it is particularly useful as a precursor for cerium oxide nanoparticles, which have significant applications in biomedical and industrial fields .
Propiedades
Número CAS |
18618-55-8 |
|---|---|
Fórmula molecular |
CeCl3H2O |
Peso molecular |
264.49 g/mol |
Nombre IUPAC |
cerium(3+);trichloride;hydrate |
InChI |
InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Clave InChI |
SMKFCFKIYPLYNY-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3] |
SMILES canónico |
O.[Cl-].[Cl-].[Cl-].[Ce+3] |
Key on ui other cas no. |
18618-55-8 |
Pictogramas |
Irritant |
Sinónimos |
CeCl3 cerium trichloride cerium(III) chloride cerous chloride cerous chloride heptahydrate cerous chloride hexahydrate cerous chloride octahydrate cerous chloride, 141Ce-labeled cerous chloride, 144Ce-labeled |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cerous chloride heptahydrate in the synthesis of quinolone medicaments?
A1: Cerous chloride heptahydrate acts as a catalyst in the synthesis of quinolone medicaments, specifically in the piperazidine reduction of quinolone carboxylate nuclear parent with piperazidine derivatives []. This reaction is crucial for introducing the piperazine ring, a key structural feature for the antibacterial activity of quinolones.
Q2: What are the advantages of using cerous chloride heptahydrate in this synthesis method compared to conventional methods?
A2: The research paper highlights several advantages of using cerous chloride heptahydrate as a catalyst in this specific synthesis method []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


